2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSSJAUXARVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse modifications that can lead to various derivatives with potentially enhanced properties.
Biology
Biologically, this compound is being investigated for its interactions with biological macromolecules. Preliminary studies suggest that it may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Research is ongoing to elucidate its exact molecular targets .
Medicine
The therapeutic potential of this compound is substantial:
- Anti-inflammatory Properties : Studies have indicated that similar compounds exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activities : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells and other malignancies .
Industry
In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical structure may contribute to advancements in material science and catalysis.
Case Study 1: Anticancer Activity Assessment
A study investigated the efficacy of this compound against various cancer cell lines, including breast and prostate cancers. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further drug development .
Case Study 2: Biological Interaction Studies
Research focused on the compound's interaction with specific enzymes involved in metabolic pathways revealed that it acts as an inhibitor of certain kinases. This finding opens avenues for developing targeted therapies for diseases where these kinases are dysregulated .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Unique structural modifications possible |
| Biology | Interaction with biological macromolecules | Potential receptor binding and modulation |
| Medicine | Anti-inflammatory and anticancer properties | Significant growth inhibition in cancer cell lines |
| Industry | Development of new materials | Potential advancements in catalysis |
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and heterocyclic compounds.
Pyridine and Piperidine Derivatives: Compounds with similar heterocyclic rings, such as pyridine and piperidine derivatives, exhibit comparable chemical properties and reactivity.
Uniqueness
- The unique combination of the sulfonamide group with the pyridine and piperidine rings gives this compound distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Biological Activity
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzene sulfonamide core with a chlorinated substituent and a piperidinyl-pyridinyl moiety. The synthesis typically involves several steps:
- Formation of the Piperidinyl-Pyridinyl Intermediate : Pyridine reacts with piperidine under specific conditions.
- Chlorination : The intermediate is chlorinated using agents like thionyl chloride.
- Coupling with Benzamide : The chlorinated product is coupled with benzamide using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, influencing downstream signaling pathways critical for cellular functions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer (MDA-MB-231) | 5.0 |
| Compound B | Lung Cancer | 3.5 |
| Compound C | Colorectal Cancer | 4.8 |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory potential. It has shown promise in inhibiting the PI3K pathway, which is often implicated in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Study on Antitumor Activity : A study demonstrated that a related compound exhibited potent inhibition of Class I PI3K enzymes, leading to reduced tumor growth in vivo models .
- Evaluation of Antimicrobial Properties : Another study evaluated the antimicrobial activity of piperidine derivatives, revealing that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Critical Factors :
- Catalysts : Use of triethylamine as a base improves sulfonamide bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase impurities.
- Temperature : Exceeding 50°C during sulfonylation reduces yield by promoting hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
